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Cat. No.: B7770645 Get Quote

Introduction

Cyclopentylacetylene (also known as ethynylcyclopentane) is a colorless liquid with the

chemical formula C₇H₁₀.[1][2] As a terminal alkyne, its structural elucidation and

characterization rely heavily on modern spectroscopic techniques. This guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for cyclopentylacetylene, intended for researchers, scientists, and

professionals in drug development. The information is presented to facilitate the identification

and characterization of this compound.

Data Presentation
The following sections summarize the key spectroscopic data for cyclopentylacetylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for cyclopentylacetylene are not readily available in

publicly accessible spectral databases. Therefore, predicted NMR data is presented below. It is

crucial to note that these are theoretical values and should be confirmed with experimental

data.

¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.5 - 2.8 m 1H CH (methine)

~1.9 s 1H ≡C-H (acetylenic)

~1.5 - 1.8 m 8H CH₂ (cyclopentyl)

¹³C NMR (Predicted)[3]

Chemical Shift (δ) ppm Assignment

~87 -C≡

~68 ≡C-H

~35 CH (methine)

~33 CH₂

~25 CH₂

Infrared (IR) Spectroscopy
The infrared spectrum of cyclopentylacetylene exhibits characteristic absorption bands for the

functional groups present. The data presented here is sourced from the NIST/EPA Gas-Phase

Infrared Database.[4]

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch

~2960 Strong C-H stretch (aliphatic)

~2870 Strong C-H stretch (aliphatic)

~2110 Weak -C≡C- stretch

~1450 Medium CH₂ bend
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Mass Spectrometry (MS)
The electron ionization mass spectrum of cyclopentylacetylene provides information about its

molecular weight and fragmentation pattern. The data is compiled by the NIST Mass

Spectrometry Data Center.

m/z Relative Intensity Assignment

94 Moderate [M]⁺ (Molecular Ion)

79 High [M - CH₃]⁺

67 High [C₅H₇]⁺

41 High [C₃H₅]⁺

39 High [C₃H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of cyclopentylacetylene is prepared by dissolving

approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g.,

CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added

for chemical shift calibration.

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 300, 400, or 500 MHz).

¹H NMR Acquisition: The ¹H NMR spectrum is typically recorded with a sufficient number of

scans to obtain a good signal-to-noise ratio. Standard parameters include a spectral width of

approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45

degrees.
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¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded using proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220

ppm) is used, and a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like cyclopentylacetylene, the spectrum can be

obtained using the neat liquid. A thin film of the liquid is placed between two salt plates (e.g.,

NaCl or KBr), which are transparent to infrared radiation.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is acquired. The

instrument software automatically subtracts the background spectrum to produce the final

spectrum of the compound. The spectrum is typically recorded over the range of 4000-400

cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: A small amount of the liquid sample is introduced into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV) in a technique known as electron ionization (EI). This

causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺),

and also induces fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Mandatory Visualization
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The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Spectroscopic Analysis Data Processing & Interpretation
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A generalized workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7770645#spectroscopic-data-for-
cyclopentylacetylene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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